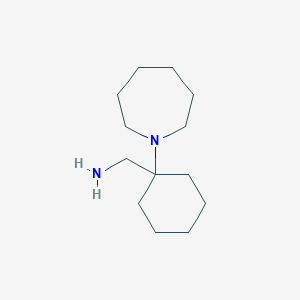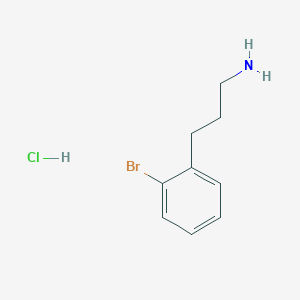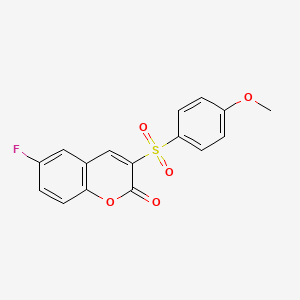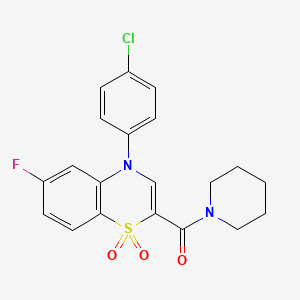
(1-Azepan-1-ylcyclohexyl)methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Azepan-1-ylcyclohexyl)methylamine is a useful research compound. Its molecular formula is C13H26N2 and its molecular weight is 210.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Azepane-Based Compounds in Drug Discovery
Azepane-based motifs have emerged as a cornerstone in the search for new therapeutic agents due to their structural diversity and pharmacological properties. Research has highlighted the application of azepane derivatives in developing drugs for treating a plethora of diseases. These compounds have been approved by the FDA for treating various conditions, showcasing their wide range of therapeutic applications including anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents. Additionally, azepane derivatives serve as histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, and more. The exploration of structure-activity relationships (SAR) and molecular docking studies of potential bioactive compounds emphasizes the ongoing efforts to design and develop less toxic and more effective azepane-based drugs against numerous devastating diseases (Gao-Feng Zha et al., 2019).
Volatile Organic Compounds (VOCs) in Disease Diagnosis
The research on volatile organic compounds (VOCs) produced by human metabolism, inflammation, and gut microbiota has opened new avenues in non-invasive diagnostics. VOCs detected through breath and faecal analysis show promising potential as biomarkers for diagnosing and monitoring conditions like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). Studies suggest that specific VOCs can serve as biomarkers for diagnosing and monitoring these conditions with acceptable accuracy, highlighting the innovative application of VOC analysis in personalized medicine. However, the need for further research that correlates VOCs to IBD/IBS pathogenesis, considering microbial influences, remains crucial for their clinical implementation (K. Van Malderen et al., 2020).
Seven Membered Heterocyclic Compounds in Pharmacology
The pharmacological and therapeutic implications of seven-membered heterocyclic compounds, including azepine, azepane, and azepinone, have been thoroughly reviewed. The synthesis, reaction, and biological properties of these compounds have been explored over the last fifty years, highlighting their significance in medicinal chemistry. Despite the advancements, the biological aspects of these compounds are yet to be fully explored, suggesting a vast scope for future research in identifying bioactive N-containing heterocycles for therapeutic applications (Manvinder Kaur et al., 2021).
Propriétés
IUPAC Name |
[1-(azepan-1-yl)cyclohexyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c14-12-13(8-4-3-5-9-13)15-10-6-1-2-7-11-15/h1-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIMEBDRZFIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2(CCCCC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B2497275.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2497276.png)
![N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2497277.png)



![2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-3-methoxypyrazine](/img/structure/B2497282.png)

![Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2497287.png)


![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)
